molecular formula C9H7N5O B4672938 6-(3-furyl)-9H-purin-2-amine

6-(3-furyl)-9H-purin-2-amine

Cat. No.: B4672938
M. Wt: 201.18 g/mol
InChI Key: IFCCEDIESJJCBE-UHFFFAOYSA-N
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Description

6-(3-Furyl)-9H-purin-2-amine is a purine derivative characterized by a furan substituent at the 6-position of the purine ring. The compound’s structure combines the aromatic heterocyclic furan ring with the adenine-like purine scaffold, which is frequently exploited in medicinal chemistry for targeting enzymes such as kinases or nucleic acid-binding proteins .

Properties

IUPAC Name

6-(furan-3-yl)-7H-purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-9-13-6(5-1-2-15-3-5)7-8(14-9)12-4-11-7/h1-4H,(H3,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCCEDIESJJCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=C3C(=NC(=N2)N)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The biological and chemical properties of 6-substituted purine derivatives are highly dependent on the nature and position of the substituent. Below is a comparison of key analogs:

Compound Substituent at 6-Position Key Targets/Activities IC₅₀/EC₅₀ (if available) References
6-(3-Furyl)-9H-purin-2-amine 3-Furyl Hypothetical kinase/nucleic acid interactions (based on structural analogs) N/A
6-(2-Furyl)-9H-purin-2-amine 2-Furyl Positional isomer; potential differences in target binding due to furan orientation N/A
NU6300 Cyclohexylmethoxy + vinylsulfonylphenyl Covalent CDK2 inhibitor (binds Lys89) 390 nM (mTOR), 461 nM (PI3K-α)
Silmitasertib Morpholinylphenyl + diethylaminopyridin Casein kinase II inhibitor; inhibits mTOR and PI3K-α 390 nM (mTOR)
6-Chloro-9-(3-chloro-4-fluorophenyl) Chloro + aryl substituent Antifungal activity (superior to abacavir in docking studies) N/A
SPG1/SPG2 (fluorescent probes) 4-(Aminomethyl)benzyloxy Organelle-targetable probes for H₂O₂ imaging N/A

Mechanistic and Functional Insights

  • Kinase Inhibition: NU6300 (6-(cyclohexylmethoxy)-N-(4-(vinylsulfonyl)phenyl)-9H-purin-2-amine) covalently inhibits CDK2 by targeting Lys89, demonstrating irreversible binding—a unique mechanism compared to non-covalent analogs like Silmitasertib . Silmitasertib, despite being a Casein kinase II inhibitor, also inhibits mTOR and PI3K-α, highlighting the promiscuity of purine-based scaffolds in targeting multiple kinases .
  • Antifungal Activity :
    • Derivatives such as 6-chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine exhibit potent antifungal activity, attributed to halogen substitutions enhancing target binding and membrane penetration .
  • Cellular Imaging: SPG1/SPG2 (6-(4-(aminomethyl)benzyloxy)-9H-purin-2-amine derivatives) are used as fluorescent probes, illustrating how hydrophilic substitutions enable organelle-specific localization .

Target Selectivity Challenges

  • Off-Target Effects: Compounds like 6-[6-(diethylaminopyridin-3-yl]-N-[4-(4-morpholinyl)phenyl]-9H-purin-2-amine were initially annotated as Jak3 inhibitors but later found to inhibit PDPK1, underscoring the complexity of predicting MOA based on structure alone .

Key Research Findings and Implications

Structural Flexibility : The purine scaffold tolerates diverse substitutions (e.g., furyl, aryl, alkoxy), enabling tailored interactions with targets such as kinases, nucleic acids, or fungal enzymes .

Covalent Inhibition : The vinyl sulfone group in NU6300 represents a strategic advance in designing irreversible inhibitors, offering prolonged therapeutic effects .

Positional Isomerism : The 3-furyl vs. 2-furyl substitution in purines may drastically alter binding kinetics, warranting further exploration for optimizing selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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